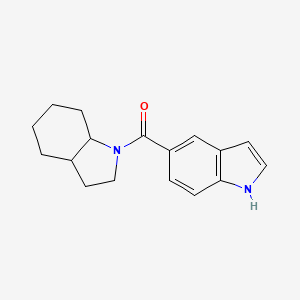
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a CB1 and CB2 receptor agonist, which means that it can bind to and activate these receptors in the brain and other parts of the body.
作用機序
The mechanism of action of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves its binding to and activation of CB1 and CB2 receptors in the brain and other parts of the body. This leads to the modulation of various physiological processes, including pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by modulating the activity of nociceptive neurons and immune cells. It also has anxiolytic effects by modulating the activity of the amygdala and other brain regions involved in anxiety. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 in lab experiments is that it is a potent and selective CB1 and CB2 receptor agonist, which allows for the precise modulation of these receptors. However, one limitation of using this compound is that it is a synthetic cannabinoid and may not fully replicate the effects of endogenous cannabinoids in the body.
将来の方向性
There are several future directions for research on 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of addiction, as it has been shown to modulate the reward pathway in the brain. Finally, there is a need for further research on the long-term effects of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 use and its potential for abuse and addiction.
合成法
The synthesis of 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 involves several steps, including the reaction of indole-5-carboxylic acid with cyclohexanone in the presence of a reducing agent to form the corresponding cyclohexenone intermediate. This intermediate is then reacted with an amine to produce the final product, 2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2.
科学的研究の応用
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone 55,212-2 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and neurodegenerative disorders. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects in preclinical studies.
特性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(14-5-6-15-13(11-14)7-9-18-15)19-10-8-12-3-1-2-4-16(12)19/h5-7,9,11-12,16,18H,1-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIHFDUAXKRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1H-indol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![N-[(4-ethylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7574149.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![N-[(4-methylsulfanylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7574180.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)